Dual-Labeling Strategy for Microarrays
In microarray cDNA labeling protocols, using a two-nucleotide mix containing aminoallyl-dUTP and the target compound's triphosphate analog (aminohexyl-dATP) results in higher signal intensity compared to using a single modified nucleotide, primarily by preventing fluorescence quenching and optimizing labeling density . This strategy is based on the observation that using all four modified nucleotides causes excessive proximity of fluorophores, leading to quenching, while using just one limits the overall dye incorporation . The optimized 2-nucleotide approach balances these factors for maximum sensitivity.
| Evidence Dimension | Microarray fluorescence signal intensity and reproducibility |
|---|---|
| Target Compound Data | Optimal labeling density and high signal intensity when used as part of a 2-nucleotide mix (aminoallyl-dUTP + aminohexyl-dATP). |
| Comparator Or Baseline | 1-nucleotide mix (aminoallyl-dUTP only) or 4-nucleotide mix (all four dNTPs modified). |
| Quantified Difference | Not provided, but described as 'greater incorporation... and higher signal intensity' compared to 1-nucleotide mix; 'optimal' compared to 4-nucleotide mix which causes 'fluorescence quenching' and 'lower microarray fluorescence signals'. |
| Conditions | cDNA synthesis for microarray hybridization. |
Why This Matters
This evidence directly informs procurement for microarray facilities, highlighting that sourcing the aminohexyl-dATP analog is critical for achieving the sensitivity required in a validated, high-performance dual-labeling workflow.
